Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Protecting group orthogonality Solid-phase peptide synthesis Multi-step organic synthesis

Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 198835-18-6; synonym: exo-2-Cbz-6-hydroxy-2-azabicyclo[2.2.1]heptane) is a single-enantiomer, conformationally rigid 2-azanorbornane derivative bearing an N-benzyloxycarbonyl (Cbz) protecting group and an exo-oriented 6-hydroxy substituent. With three defined stereocenters (1S,4R,6S), a molecular weight of 247.29 g/mol, a computed XLogP3-AA of 1.6, and a topological polar surface area of 49.8 Ų, this compound serves as a chiral building block within the broader 2-azabicyclo[2.2.1]heptane scaffold family—a framework validated in potent DPP-4 inhibitors such as neogliptin (IC₅₀ = 16.8 ± 2.2 nM) and recognized for its ability to present well-defined exit vectors that mimic rigidified piperidine/pyrrolidine pharmacophores.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 198835-18-6
Cat. No. B6288826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
CAS198835-18-6
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1C2CC(C1N(C2)C(=O)OCC3=CC=CC=C3)O
InChIInChI=1S/C14H17NO3/c16-13-7-11-6-12(13)15(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12+,13-/m0/s1
InChIKeyRSMKUMJCVWVRAZ-XQQFMLRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 198835-18-6): A Defined-Configuration Chiral 2-Azanorbornane Building Block for Drug Discovery


Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 198835-18-6; synonym: exo-2-Cbz-6-hydroxy-2-azabicyclo[2.2.1]heptane) is a single-enantiomer, conformationally rigid 2-azanorbornane derivative bearing an N-benzyloxycarbonyl (Cbz) protecting group and an exo-oriented 6-hydroxy substituent [1]. With three defined stereocenters (1S,4R,6S), a molecular weight of 247.29 g/mol, a computed XLogP3-AA of 1.6, and a topological polar surface area of 49.8 Ų, this compound serves as a chiral building block within the broader 2-azabicyclo[2.2.1]heptane scaffold family—a framework validated in potent DPP-4 inhibitors such as neogliptin (IC₅₀ = 16.8 ± 2.2 nM) and recognized for its ability to present well-defined exit vectors that mimic rigidified piperidine/pyrrolidine pharmacophores [2][3].

Why Generic Substitution Fails for Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate: Protecting Group Orthogonality, Stereochemistry, and Scaffold Identity Define Function


Interchanging this compound with its closest analogs—the N-Boc congener (CAS 198835-01-7), the racemic exo-Cbz mixture (CAS 141017-63-2), or the enantiomeric (1R,4S,6R)-Cbz form (CAS 2195385-11-4)—introduces quantifiable and functionally consequential differences. The Cbz group is cleaved under neutral hydrogenolysis conditions (H₂, Pd/C) that leave acid-labile Boc groups intact, whereas Boc requires acidic conditions (TFA/HCl) incompatible with acid-sensitive substrates; this orthogonality is foundational for multi-step synthetic sequences where protecting group strategy dictates route feasibility [1]. Beyond protecting group chemistry, the (1S,4R,6S) absolute configuration yields a specific three-dimensional presentation of the exo-hydroxy group that cannot be replicated by the enantiomeric (1R,4S,6R) form when engaging chiral biological targets or chiral auxiliaries, while the racemic mixture dilutes stereochemical fidelity and complicates analytical characterization [2]. The rigid [2.2.1] bicyclic framework itself confers exit-vector geometry distinct from flexible piperidine or pyrrolidine alternatives, directly impacting target complementarity in structure-based drug design [3].

Quantitative Differentiation Evidence: Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate vs. Closest Analogs


Cbz vs. Boc Protecting Group Orthogonality: Divergent Deprotection Chemistries Enable Different Synthetic Strategies

The N-Cbz group of the target compound is cleaved by catalytic hydrogenolysis (H₂, Pd/C, room temperature, atmospheric pressure) under neutral conditions, while the N-Boc group of the closest analog (tert-butyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, CAS 198835-01-7) remains stable under these conditions but is cleaved by acid (e.g., TFA or HCl) [1]. This orthogonality is well established in peptide and complex molecule synthesis: when both Cbz and Boc are present on the same substrate, Cbz can be selectively removed by hydrogenolysis without affecting Boc, and conversely Boc can be removed by acidolysis without affecting Cbz [2]. Quantitatively, the Cbz group is reported to undergo cleavage with yields typically >90% under standard hydrogenolysis conditions (10% Pd/C, H₂ balloon, MeOH or EtOAc, 1–4 h), while Boc is quantitatively removed by 25–50% TFA in CH₂Cl₂ within 0.5–2 h at room temperature [1].

Protecting group orthogonality Solid-phase peptide synthesis Multi-step organic synthesis Hydrogenolysis

Lipophilicity and Physicochemical Property Differentiation: Cbz Imparts Higher logP and Altered Chromatographic Behavior vs. Boc

The target compound (Cbz-protected) exhibits a computed XLogP3-AA of 1.6 and a molecular weight of 247.29 g/mol, whereas the corresponding N-Boc analog (CAS 198835-01-7) has an XLogP3-AA of 1.1 and a molecular weight of 213.27 g/mol [1][2]. The ΔlogP of +0.5 log units represents an approximately threefold difference in calculated n-octanol/water partition coefficient, translating to measurably different reversed-phase HPLC retention times and differential solubility profiles in organic vs. aqueous media. The larger molecular weight and extended aromatic benzyl group of the Cbz moiety also confer strong UV absorbance at 254 nm, facilitating HPLC detection and purification monitoring—a practical advantage over the UV-transparent Boc group [1].

Lipophilicity Chromatographic retention ADME profiling Physicochemical properties

Single Enantiomer vs. Racemic Mixture: Defined Stereochemistry Enables Reproducible Asymmetric Outcomes

The target compound (CAS 198835-18-6) is the single enantiomer (1S,4R,6S) with three defined stereocenters [1]. The racemic exo-Cbz mixture (CAS 141017-63-2) lacks defined absolute configuration, and the opposite enantiomer (CAS 2195385-11-4, (1R,4S,6R)) produces mirror-image stereochemical outcomes. In asymmetric synthesis applications, a single enantiomer building block produces diastereomeric products with predictable and reproducible absolute configuration, whereas a racemic starting material generates a 1:1 mixture of diastereomers that may require costly chromatographic or crystallization-based separation [2]. Quantitative chiral HPLC analysis typically differentiates these products: the single enantiomer shows a single peak with enantiomeric excess (ee) typically ≥97%, while the racemate shows two equal-area peaks (ee = 0%) [1][2].

Enantiomeric purity Asymmetric synthesis Chiral building block Stereochemical fidelity

2-Azabicyclo[2.2.1]heptane Scaffold vs. Flexible Piperidine/Pyrrolidine: Defined Exit Vectors Enable Target-Specific Conformational Restriction

The 2-azabicyclo[2.2.1]heptane (2-azanorbornane) scaffold of the target compound provides conformationally restricted, well-defined exit vectors compared to flexible piperidine or pyrrolidine alternatives [1]. This scaffold has been validated in drug discovery: the 2-azabicyclo[2.2.1]heptane-based DPP-4 inhibitor neogliptin (compound 12a) achieved an IC₅₀ of 16.8 ± 2.2 nM against DPP-4, superior to the clinically used agents vildagliptin (IC₅₀ ~62 nM) and sitagliptin (IC₅₀ ~18 nM) [2]. The rigid [2.2.1] framework eliminates the conformational flexibility inherent in piperidine rings, reducing the entropic penalty upon target binding and enabling more precise spatial presentation of the exo-6-hydroxy group as a hydrogen-bond donor/acceptor vector [3]. In contrast, flexible piperidine-based building blocks sample multiple conformations in solution, diluting the population of the binding-competent conformation.

Conformational restriction Exit vector geometry Bioisosteric replacement Scaffold rigidification

N-Cbz vs. N-Benzyl: Carbamate vs. Tertiary Amine Stability and Synthetic Utility

The target compound features an N-Cbz (benzyloxycarbonyl) carbamate protecting group, which is fundamentally distinct from the N-benzyl tertiary amine motif found in synthetic precursors such as exo-N-benzyl-6-hydroxy-2-azabicyclo[2.2.1]heptane [1]. The Cbz carbamate is removable under mild, neutral hydrogenolysis conditions (H₂, Pd/C), whereas an N-benzyl group requires harsher reductive conditions (e.g., catalytic hydrogenation at elevated pressure/temperature or dissolving-metal reduction) and may be incompletely cleaved in sterically encumbered bicyclic systems. The carbamate also electronically deactivates the nitrogen lone pair through resonance delocalization, reducing nucleophilicity and preventing undesired N-alkylation or N-oxidation side reactions during synthetic manipulation—a feature documented in the differential reactivity of N-Cbz vs. N-alkyl 2-azabicyclo[2.2.1]heptane derivatives toward halonium ion reagents [2].

N-Protecting group strategy Carbamate stability Synthetic intermediate handling Deprotection selectivity

Optimal Application Scenarios for Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate Based on Differentiated Evidence


Multi-Step Synthesis Requiring Orthogonal N-Deprotection with Acid-Sensitive Functionality

In synthetic routes where the final target molecule contains acid-labile groups (e.g., tert-butyl esters, silyl ethers, acetonides, or glycosidic linkages), the N-Cbz group of this building block can be removed under neutral hydrogenolysis conditions without affecting these acid-sensitive functionalities, whereas the N-Boc analog would require acidic conditions (TFA/HCl) that risk degrading such groups [1]. This orthogonality is particularly valuable in the synthesis of complex natural product analogs, peptide conjugates, and carbohydrate-containing scaffolds where both amine deprotection and preservation of acid-labile protecting groups are required.

Chiral Drug Candidate Synthesis Requiring Definitive Absolute Stereochemistry

For programs synthesizing single-enantiomer drug candidates, the (1S,4R,6S) configuration ensures that each downstream intermediate is produced as a single diastereomer, eliminating the need for chiral resolution steps that add 1–3 synthetic operations and typically incur 30–50% yield loss [2]. This is especially critical in lead optimization campaigns where multi-gram to kilogram quantities of enantiopure intermediates are required for in vivo efficacy and toxicology studies. The racemic exo-Cbz mixture (CAS 141017-63-2) or the enantiomeric (1R,4S,6R)-Cbz form (CAS 2195385-11-4) cannot substitute without altering the absolute stereochemical outcome of the entire synthetic sequence.

Conformationally Constrained Bioisostere Design for Improving Target Selectivity

The rigid 2-azabicyclo[2.2.1]heptane scaffold provides well-defined exit vectors that constrain the spatial orientation of the exo-6-hydroxy group, enabling structure-based drug design efforts that seek to replace flexible piperidine or pyrrolidine motifs with conformationally locked bioisosteres [3]. The demonstrated success of this scaffold in DPP-4 inhibition (neogliptin: IC₅₀ = 16.8 ± 2.2 nM vs. vildagliptin IC₅₀ ~62 nM) provides a validated precedent for target classes where conformational restriction enhances binding affinity and selectivity [4]. The exo-hydroxy substituent offers a vector for hydrogen-bond interactions or further derivatization (e.g., ether formation, esterification, or oxidation to the ketone).

Solution-Phase Peptide Mimetic and Foldamer Construction Requiring Cbz Strategy Compatibility

In solution-phase peptide synthesis where Cbz-protected amino acids are the standard building blocks, this compound integrates seamlessly into Cbz-based protection schemes without requiring a mid-synthesis switch to Boc or Fmoc chemistry [1]. The UV-active benzyl chromophore (λₘₐₓ ~254 nm) facilitates reaction monitoring and preparative HPLC purification—a practical advantage over the UV-transparent Boc analog that simplifies analytical workflows in medicinal chemistry laboratories [5].

Quote Request

Request a Quote for Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.